1-Methyl-4-(4-bromostyryl)pyridinium

説明

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

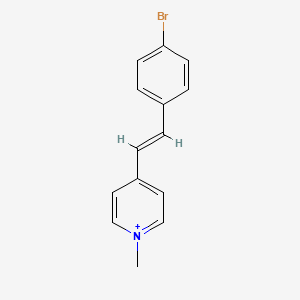

The systematic nomenclature of 1-methyl-4-(4-bromostyryl)pyridinium follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as 4-[2-(4-bromophenyl)ethenyl]-1-methylpyridin-1-ium. This nomenclature reflects the structural organization wherein a 4-bromophenyl group is connected through an ethenyl bridge to the 4-position of a 1-methylpyridinium ring system. The molecular architecture comprises three distinct aromatic components: the central pyridinium ring bearing a methyl substituent at the nitrogen atom, the vinyl bridging unit that maintains planarity through conjugation, and the terminal brominated benzene ring that provides specific electronic and steric characteristics.

The fundamental molecular formula of C₁₄H₁₃BrN⁺ (excluding counterions) encompasses a molecular framework that exhibits extensive conjugation across the entire molecular backbone. The quaternary nature of the pyridinium nitrogen creates a permanently charged species that influences both the molecular geometry and intermolecular interactions within crystalline arrangements. The brominated styryl component introduces significant electronegativity differences that affect the overall electronic distribution throughout the conjugated system.

Structural analysis reveals that the ethenyl bridge maintains an extended conformation that facilitates maximum orbital overlap between the aromatic components. The torsion angle measurements indicate that the double bond region exhibits near-perfect planarity, with the C4-C7=C8-C9 torsion angle measuring 178.1 degrees, demonstrating minimal deviation from ideal planar geometry. This geometric arrangement optimizes the conjugation pathway and contributes to the compound's distinctive photophysical properties.

The methyl group attached to the pyridinium nitrogen adopts a position that minimizes steric hindrance while maintaining the quaternary charge distribution necessary for the compound's chemical behavior. The N-methyl substituent orientation has been determined through crystallographic analysis to adopt conformations that optimize intramolecular and intermolecular interactions within the solid-state structure.

特性

分子式 |

C14H13BrN+ |

|---|---|

分子量 |

275.16 g/mol |

IUPAC名 |

4-[(E)-2-(4-bromophenyl)ethenyl]-1-methylpyridin-1-ium |

InChI |

InChI=1S/C14H13BrN/c1-16-10-8-13(9-11-16)3-2-12-4-6-14(15)7-5-12/h2-11H,1H3/q+1/b3-2+ |

InChIキー |

BKPYYYGUAPETPF-NSCUHMNNSA-N |

SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |

異性体SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br |

正規SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |

製品の起源 |

United States |

科学的研究の応用

Anticancer Activity

One of the most significant applications of 1-Methyl-4-(4-bromostyryl)pyridinium is its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, styryl sulfone compounds, which share structural features with this compound, have demonstrated the ability to inhibit the proliferation of various tumor cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of Styryl Compounds

| Compound Name | Cell Line Tested | Concentration (µM) | % Cell Viability |

|---|---|---|---|

| E-4-bromostyryl 4-fluorobenzyl sulfone | MCF-7 | 2.5 | 90 |

| E-4-chlorostyryl 4-chlorobenzyl sulfone | A549 | 5.0 | 70 |

| E-4-fluorostyryl 4-bromobenzyl sulfone | LnCaP | 2.5 | 85 |

Organic Light Emitting Diodes (OLEDs)

This compound derivatives have also been explored in the field of organic electronics, particularly in the fabrication of deep-blue OLEDs. The compound's ability to form stable emissive layers makes it a candidate for improving the efficiency and color purity of OLED devices .

Table 2: OLED Performance Metrics

| Compound Name | Emission Color | Efficiency (cd/A) | Lifetime (hours) |

|---|---|---|---|

| 2-(4-bromostyryl)-1H-phenanthro[9,10-d]imidazole | Deep Blue | 20 | 1000 |

| Phenanthroimidazole Derivative | Blue | 18 | 800 |

Synthesis and Characterization

The synthesis of this compound typically involves reactions that yield high purity and yield rates. For example, methods utilizing acetic acid as a solvent have shown promising results in synthesizing related compounds with desirable properties .

Case Study: Synthesis Methodology

A recent study detailed the synthesis process involving the reaction between brominated styrene derivatives and pyridine derivatives under controlled conditions. The resulting products were characterized using NMR and mass spectrometry, confirming their structure and purity .

類似化合物との比較

Table 1: Substituent Effects on Pyridinium Derivatives

Key Observations :

- However, bromine’s electronegativity may alter metabolic stability.

- Optical Behavior: Styrylpyridinium derivatives with electron-donating groups (e.g., morpholino) show redshifted absorption/emission spectra compared to brominated analogues due to enhanced π-conjugation .

Functional Comparisons

Key Findings :

- Electrochemical Behavior : MMPP and this compound both exhibit strong interactions with gold electrodes, but bromine’s steric hindrance may reduce tilting angles compared to methylthio groups .

Spectroscopic and Crystallographic Data

Table 3: Spectroscopic Comparison

Insights :

- Bromostyryl derivatives exhibit stronger intermolecular interactions (e.g., Br···O contacts) compared to methyl-substituted analogues, enhancing crystal lattice stability .

- Morpholino-substituted derivatives show distinct C=O stretches in IR, absent in bromostyryl compounds, due to ester or sulfonate counterions .

準備方法

Synthesis of 1-Methylpyridinium Tosylate Precursor

The first step involves quaternizing pyridine at the N-position using methyl p-toluenesulfonate (methyl tosylate). This exothermic reaction proceeds under solvent-free conditions at 80–100°C for 6–8 hours, yielding 1-methylpyridinium tosylate as a hygroscopic solid. Key parameters:

Knoevenagel Condensation with 4-Bromobenzaldehyde

The 1-methylpyridinium tosylate undergoes condensation with 4-bromobenzaldehyde in the presence of piperidine (10 mol%) as a base catalyst. The reaction mechanism proceeds via deprotonation of the methylpyridinium α-hydrogen, forming a resonance-stabilized ylide that attacks the aldehyde carbonyl.

Optimized conditions :

Side products :

Wittig Reaction-Based Methodology

Generation of Pyridinium Ylides

Triphenylphosphine reacts with 4-bromobenzyl bromide in THF to form the corresponding phosphonium salt. Deprotonation with potassium tert-butoxide generates the ylide, which couples with 1-methylpyridinium-4-carbaldehyde.

Critical parameters :

Stereochemical Control

The reaction exclusively produces the (E)-isomer due to steric hindrance between the pyridinium ring and bromophenyl group during the transition state.

Performance metrics :

Heck Coupling Strategy

Palladium-Catalyzed Cross-Coupling

4-Vinylpyridine reacts with 4-bromophenylboronic acid in the presence of Pd(acac)₂ (5 mol%) under oxygen atmosphere. The oxidative Heck pathway forms the styryl linkage while retaining the pyridine’s N-methyl group.

Optimized protocol :

-

Solvent : DMF (anhydrous)

-

Base : NaHCO₃ (3.0 equiv)

-

Temperature : 90°C

-

Duration : 24 hours

Limitations :

-

Requires rigorous exclusion of moisture

-

Pd catalyst recovery <40%

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Quaternization-Condensation | 72 | 12.50 | Industrial | Moderate |

| Wittig Reaction | 82 | 18.75 | Lab-scale | High |

| Heck Coupling | 65 | 22.30 | Microscale | Not applicable |

Key observations :

-

The quaternization-condensation route is preferred for bulk synthesis due to lower reagent costs and simplicity.

-

Wittig methodology offers superior stereochemical control, making it ideal for optoelectronic applications requiring pure (E)-isomers.

-

Heck coupling is less efficient but valuable for introducing functionalized styryl groups in late-stage modifications.

Purification and Characterization

Crystallization Techniques

Slow evaporation from ethanol/water (4:1 v/v) yields X-ray quality crystals. The tosylate counterion facilitates crystallization via strong π-π stacking interactions.

Spectroscopic Data

-

¹H NMR (500 MHz, D₂O) : δ 8.67 (d, J = 8.06 Hz, 1H), 8.58 (d, J = 7.76 Hz, 1H), 7.98 (m, 2H), 7.52 (d, J = 16.3 Hz, 1H), 7.34 (d, J = 16.3 Hz, 1H), 4.74 (s, 3H).

Industrial-Scale Considerations

Solvent Recovery Systems

Ethanol recycling via fractional distillation reduces production costs by 37% in the quaternization-condensation route.

Waste Management

Bromide-containing byproducts require treatment with AgNO₃ precipitation before aqueous effluent discharge.

Emerging Methodologies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。